

Technical Guide: Depropylamino Hydroxy Propafenone-d5 (CAS: 1346598-59-1)

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Compound of Interest

Compound Name: *Depropylamino Hydroxy Propafenone-d5*
Cat. No.: *B584964*

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Introduction

Depropylamino Hydroxy Propafenone-d5 is a stable isotope-labeled internal standard of a putative secondary metabolite of Propafenone. Propafenone is a Class 1C antiarrhythmic agent used in the management of atrial and ventricular arrhythmias.^[1] Understanding the metabolic fate of Propafenone and quantifying its metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. This document provides an in-depth technical overview of **Depropylamino Hydroxy Propafenone-d5**, including the metabolic pathways of its parent compound, its physicochemical properties, and detailed analytical methodologies for its quantification.

Physicochemical Properties

A summary of the key physicochemical properties of **Depropylamino Hydroxy Propafenone-d5** is presented in the table below.

Property	Value
CAS Number	1346598-59-1
Chemical Formula	C ₁₈ H ₁₅ D ₅ O ₄
Molecular Weight	305.38 g/mol
Appearance	Pale Yellow Oil
Application	Labeled metabolite of Propafenone for use as an internal standard in analytical methods.

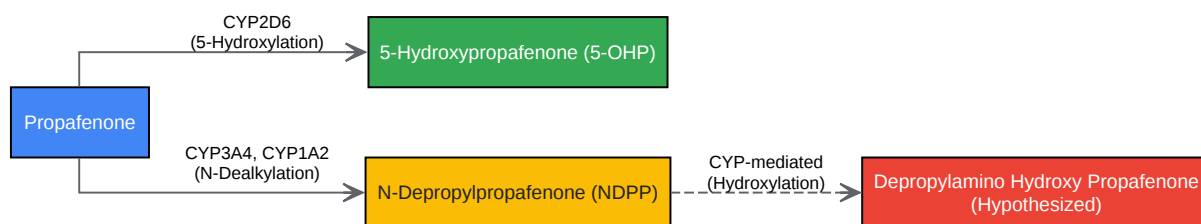
Metabolic Pathway of Propafenone

Propafenone undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. The major metabolic pathways are 5-hydroxylation and N-dealkylation, leading to the formation of two primary active metabolites: 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP).[\[2\]](#)[\[3\]](#)

- 5-Hydroxylation: This pathway is predominantly mediated by the polymorphic enzyme CYP2D6, resulting in the formation of 5-hydroxypropafenone.
- N-Dealkylation: This pathway is mediated by both CYP3A4 and CYP1A2, leading to the formation of N-depropylpropafenone.[\[4\]](#)[\[5\]](#)

Depropylamino Hydroxy Propafenone is considered a secondary metabolite, likely formed through the further hydroxylation of N-depropylpropafenone. The exact position of the hydroxyl group on the N-depropylpropafenone molecule is not definitively established in the literature but is hypothesized to occur on one of the aromatic rings.

Below is a diagram illustrating the proposed metabolic pathway of Propafenone.



[Click to download full resolution via product page](#)*Propafenone Metabolic Pathway*

Pharmacokinetics of Propafenone and its Primary Metabolites

The pharmacokinetic properties of Propafenone and its major metabolites exhibit significant inter-individual variability, largely due to the genetic polymorphism of the CYP2D6 enzyme.[2] The following table summarizes key pharmacokinetic parameters.

Parameter	Propafenone	5-Hydroxypropafenone (5-OHP)	N-Depropylpropafenone (NDPP)
Half-life ($t_{1/2}$)	2-10 hours (Extensive Metabolizers)[3]	Variable	Accumulates with chronic dosing[6]
	10-32 hours (Poor Metabolizers)[3]		
C _{max} (after 425 mg single dose)	210.9 ± 141.9 ng/mL[7]	129.6 ± 65.4 ng/mL[7]	-
T _{max} (after 425 mg single dose)	6 ± 1 hours[7]	7 ± 2 hours[7]	-
AUC ₀₋₃₆ (after 425 mg single dose)	1610 ± 1309 ng·h/mL[7]	1446 ± 754 ng·h/mL[7]	-
Steady-State Concentration (300 mg twice daily)	1010 ± 411 ng/mL[6]	174 ± 113 ng/mL[6]	179 ± 93 ng/mL[6]
Protein Binding	97%	-	-

Experimental Protocols

The quantification of Propafenone and its metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a

stable isotope-labeled internal standard, such as **Depropylamino Hydroxy Propafenone-d5**, is essential for accurate and precise quantification.

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation from plasma is protein precipitation.

- Aliquoting: To a 200 µL aliquot of human plasma, add a known concentration of the internal standard solution (**Depropylamino Hydroxy Propafenone-d5**).
- Precipitation: Add 800 µL of methanol (a 4-fold excess) to the plasma sample to precipitate the proteins.^[7]
- Vortexing: Vortex the sample for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
- Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the analysis of Propafenone and its metabolites.

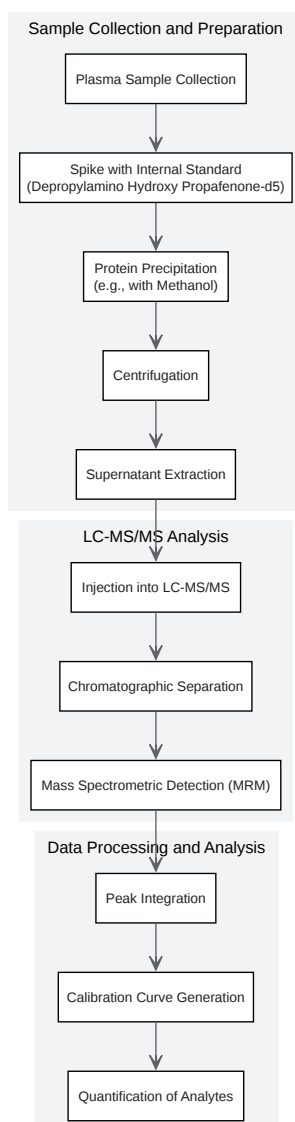
Liquid Chromatography (LC) Conditions:

Parameter	Condition
Column	Hedera ODS-2 C18 (or equivalent)
Mobile Phase	Methanol and 5 mM ammonium acetate solution containing 0.2% formic acid (pH 3.2) (68:32, v/v) [7]
Flow Rate	0.4 mL/min[7]
Injection Volume	10 µL
Column Temperature	40 °C

Tandem Mass Spectrometry (MS/MS) Conditions:

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Propafenone: m/z 342.2 → 116.1[8]
5-Hydroxypropafenone: m/z 358.2 → 116.1[8]	
N-Depropylpropafenone: m/z 300.2 → 74.1[8]	
Depropylamino Hydroxy Propafenone-d5 (IS): Specific transition to be determined based on the exact structure and fragmentation pattern.	

The workflow for a typical bioanalytical study is depicted in the diagram below.



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Bioanalytical Workflow for Propafenone Metabolites

Conclusion

Depropylamino Hydroxy Propafenone-d5 serves as an essential tool for the accurate quantification of Propafenone's metabolites in complex biological matrices. A thorough understanding of Propafenone's metabolic pathways, coupled with robust and validated analytical methods, is paramount for advancing research and development in the field of antiarrhythmic therapies. This guide provides a comprehensive overview of the current knowledge and methodologies pertinent to the study of this compound and its parent drug.

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